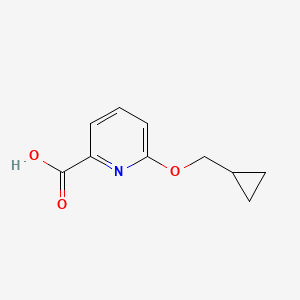

6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(cyclopropylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-2-1-3-9(11-8)14-6-7-4-5-7/h1-3,7H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYJVGKXSVLTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting pyridine-2-carboxylic acid with cyclopropylmethanol in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of pyridine-2-carboxylic acid and cyclopropylmethanol.

Optimized Reaction Conditions: Employing optimized reaction conditions to ensure high yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Corresponding oxidized derivatives of the pyridine ring.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid, exhibit significant anti-inflammatory effects. For instance, a study highlighted that certain pyridine derivatives showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Research on related pyridine derivatives indicated their effectiveness against various Gram-negative bacteria, showcasing the potential of pyridine-based compounds in developing new antimicrobial agents . The structural characteristics of these compounds play a crucial role in their biological activity, making them valuable in the search for novel antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Studies have shown that modifications to the pyridine ring can enhance its biological activity. For example, the introduction of electron-donating groups has been linked to increased anti-inflammatory potency .

Case Studies

Case Study 1: COX Inhibition

In a comparative study involving various pyridine derivatives, this compound was tested alongside other compounds for COX-1 and COX-2 inhibition. The results indicated that this compound exhibited a selectivity index favoring COX-2 inhibition, suggesting its potential as a targeted anti-inflammatory agent .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 5.88 | 0.69 | 8.52 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of several pyridine derivatives, including those derived from this compound. The findings revealed significant activity against common pathogens, underscoring the compound's potential role in developing new antimicrobial therapies .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the production of this compound with high efficiency, enabling further exploration of its pharmacological properties .

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylmethoxy group and the carboxylic acid group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Table 1: Structural Comparison of Pyridine-2-carboxylic Acid Derivatives

Key Observations :

Spectroscopic Characterization

- FTIR: For monoamide isomers (L1–L4), carbonyl (C=O) stretches appear at 1650–1700 cm⁻¹, while NH stretches are observed at 3200–3400 cm⁻¹ . Similar bands are expected for the target compound, with additional C-O-C vibrations from the cyclopropylmethoxy group (~1250 cm⁻¹) .

- NMR : In L1–L4, pyridine protons resonate at δ 7.5–8.5 ppm (¹H NMR), and carbonyl carbons appear at δ 165–170 ppm (¹³C NMR) . The cyclopropyl group’s protons would likely show distinct splitting patterns (e.g., δ 0.5–1.5 ppm) .

Biological Activity

6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid, with the CAS number 1248077-05-5, is a pyridine derivative that has garnered attention for its potential biological activities. The compound's structure includes a cyclopropylmethoxy group, which may influence its interaction with biological targets and its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.

The molecular formula of this compound is . Its structure can be represented as follows:

Research indicates that this compound may act through various biochemical pathways:

- Receptor Interactions : It is hypothesized that this compound may interact with specific receptors involved in inflammatory and pain pathways, potentially acting as a modulator of these systems.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes related to inflammatory responses, suggesting that this compound could exhibit similar properties.

Anticancer Properties

Preliminary studies suggest that derivatives of pyridine carboxylic acids can exhibit anticancer activity. For instance, related compounds have been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways rather than nuclear DNA interactions . The potential for this compound to act similarly warrants further investigation.

Anti-inflammatory Effects

Pyridine derivatives are often explored for their anti-inflammatory properties. The presence of the cyclopropyl group may enhance the compound's ability to penetrate biological membranes and exert effects on inflammatory pathways. This could be particularly relevant in conditions such as arthritis or chronic inflammation.

Neuroprotective Effects

There is growing interest in compounds that modulate neurotransmitter systems. The structural features of this compound may allow it to interact with neurotransmitter receptors, potentially offering neuroprotective benefits in neurodegenerative diseases.

Research Findings and Case Studies

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to have good gastrointestinal absorption due to its lipophilic cyclopropyl group.

- Metabolism : Further studies are required to elucidate its metabolic pathways and half-life.

- Excretion : Information regarding the excretion route will help determine its safety profile.

Future Directions

Further research is needed to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future studies include:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- Clinical Trials : If preclinical studies are promising, advancing towards clinical trials to evaluate therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid?

- Methodology : A common approach involves modifying the methoxy-substituted pyridine-2-carboxylic acid framework. For example, 6-methoxypyridine-2-carboxylic acid is synthesized via oxidation of 6-bromo-2-methylpyridine using potassium permanganate under reflux, followed by acid workup to isolate the carboxylic acid . For the cyclopropylmethoxy variant, the methoxy group can be replaced via nucleophilic substitution using cyclopropylmethyl bromide in the presence of a base (e.g., NaH or K₂CO₃). Reaction optimization (temperature, solvent, stoichiometry) is critical to avoid side products .

Q. Which analytical techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and cyclopropane ring integrity. For pyridine derivatives, aromatic protons typically resonate between δ 7.0–8.5 ppm, while cyclopropylmethoxy protons appear as multiplets around δ 3.5–4.5 ppm .

- Elemental Analysis : Combustion analysis (e.g., %C, %H, %N) validates molecular composition. Discrepancies ≤0.3% from theoretical values are acceptable but warrant re-purification if higher .

- HPLC/GC : Purity assessment (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection .

Q. How is purity assessed, and what thresholds are acceptable for research use?

- Protocols :

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC analysis using internal standards. Acceptable purity for synthetic intermediates is ≥95% (GC/HPLC area%) .

- Melting Point : Sharp melting points (e.g., 129–130°C for 6-methoxypyridine-2-carboxylic acid) indicate high crystallinity and purity. Broad ranges suggest impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Catalyst Screening : Palladium or copper catalysts enhance coupling reactions for cyclopropane introduction .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions during cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yield by 10–15% in cyclopropane functionalization steps .

Q. What advanced structural elucidation methods resolve ambiguities in substituent positioning?

- Techniques :

- X-Ray Crystallography : Single-crystal analysis using SHELX-90 software confirms bond angles and stereochemistry. Phase annealing improves resolution for larger structures .

- Circular Dichroism (CD) : Detects chiral centers in derivatives, with binding constants calculated via SPECFIT® for metal complexes (e.g., Eu³⁺ luminescence studies) .

Q. How should researchers address discrepancies in elemental analysis or spectroscopic data?

- Troubleshooting :

- Recalibration : Re-run analyses with certified reference standards (e.g., 6-methyl-2-pyridinecarboxylic acid for NMR ).

- Impurity Profiling : LC-MS identifies byproducts (e.g., incomplete cyclopropane ring formation). Adjust reaction pH or stoichiometry to suppress undesired pathways .

Q. What methodologies evaluate biological activity in drug discovery contexts?

- Assay Design :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization (e.g., IC₅₀ determination). Structural analogs show antimicrobial activity via MIC assays .

- SAR Studies : Modify the cyclopropylmethoxy group to assess hydrophobicity effects on membrane permeability (logP calculations via HPLC retention times) .

Q. How are reaction mechanisms probed for cyclopropane ring formation?

- Mechanistic Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.